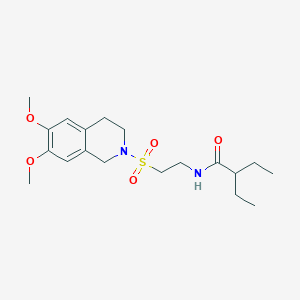
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide is an intriguing organic compound with unique structural features that cater to various chemical and biological applications This compound is characterized by its complex framework, which includes a dimethoxy-dihydroisoquinoline moiety, a sulfonamide group, and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide generally involves a multi-step process that includes the formation of key intermediates followed by their coupling and subsequent functional group transformations. Typically, the process begins with the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate via a Pictet-Spengler reaction, which is then subjected to sulfonylation using a suitable sulfonyl chloride. The resultant sulfonyl compound is then linked to 2-ethylbutanamide under amide coupling conditions.
Industrial Production Methods
For industrial-scale production, the synthetic routes can be optimized to enhance yield and purity. This typically involves the use of high-efficiency catalysts, optimized reaction conditions (temperature, pressure, solvent selection), and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide undergoes a variety of chemical reactions. These include:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the sulfonamide group.
Substitution: : Halogenation, nitration, and alkylation reactions.
Hydrolysis: : Under acidic or basic conditions, the compound can hydrolyze to form 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-ethylbutanoic acid.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing halogens (Br2, Cl2), nitrating agents (HNO3), or alkylating agents (alkyl halides).
Hydrolysis: : Using concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed during these reactions can vary widely based on the reaction conditions. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines, substitution yields halogenated or nitrated derivatives, and hydrolysis forms corresponding acids and amines.
Scientific Research Applications
In Chemistry
In synthetic organic chemistry, this compound serves as a precursor or intermediate in the preparation of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable tool in constructing diverse chemical libraries for drug discovery.
In Biology and Medicine
In the realm of biology and medicine, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide has been investigated for its potential as a therapeutic agent. Studies have explored its role as an inhibitor of certain enzymes, receptor modulators, and anticancer agents.
In Industry
Industrially, the compound can be employed in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals. Its versatile reactivity profile makes it an attractive candidate for developing new materials and additives.
Mechanism of Action
The compound’s mechanism of action is closely related to its interaction with specific molecular targets such as enzymes and receptors. By binding to active sites or allosteric sites on these proteins, it can modulate their activity. For instance, as an enzyme inhibitor, it may impede substrate access to the enzyme's catalytic site, thereby reducing the enzyme's activity and subsequent product formation.
Comparison with Similar Compounds
Comparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide with other sulfonamide compounds like N-ethyl-2-(4-methylphenylsulfonamido)ethanamide and N-(2-(benzenesulfonamido)ethyl)-2-methylbutanamide highlights its unique structure-activity relationship. Unlike its analogs, this compound demonstrates higher potency and selectivity towards specific biological targets, making it a promising candidate in drug development.
List of Similar Compounds
N-ethyl-2-(4-methylphenylsulfonamido)ethanamide
N-(2-(benzenesulfonamido)ethyl)-2-methylbutanamide
N-(2-((6,7-dimethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)sulfonyl)ethyl)-2-methylpropanamide
Through this detailed exploration, we see how the unique structural features of this compound underpin its varied chemical reactivity and broad spectrum of applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-5-14(6-2)19(22)20-8-10-27(23,24)21-9-7-15-11-17(25-3)18(26-4)12-16(15)13-21/h11-12,14H,5-10,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAKNGPBXYGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)
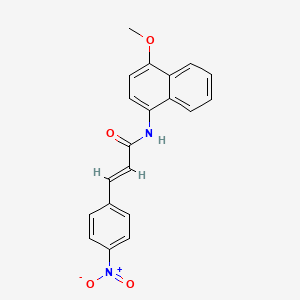
![N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)
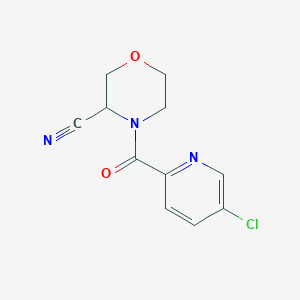
![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)
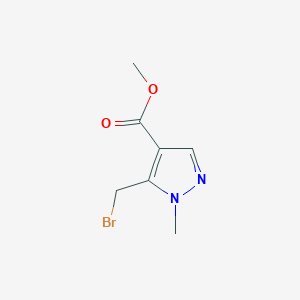
![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)
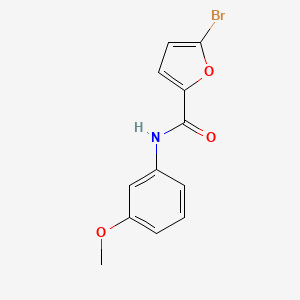
![{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2692969.png)
![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)
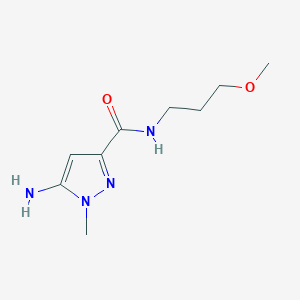
![1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
